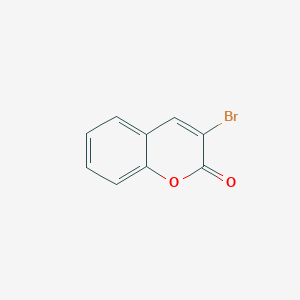

3-Bromo-2-chromenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

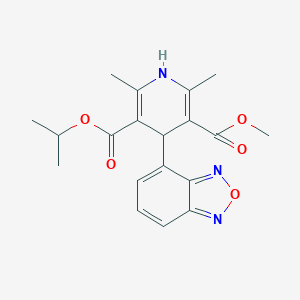

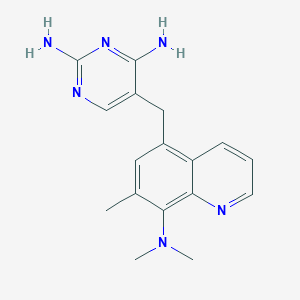

3-Bromo-2-chromenone is a synthetic compound that is part of the chromene family, which are heterocyclic compounds with interesting chemical and biological properties. Chromenes are known for their diverse applications, particularly in the pharmaceutical industry where they are used as anticancer drugs and for their various biological activities .

Synthesis Analysis

The synthesis of chromene derivatives often involves the reaction of salicylaldehydes with various reagents. For instance, cesium carbonate-mediated reactions of 2-hydroxybenzaldehydes with 2-bromoallyl sulfones can afford chromenol derivatives with a 3-arylsulfonyl group . Another approach involves the reaction of triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane to synthesize dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate . Additionally, ethyl 3-bromo-3,3-difluoropropionate can react with salicylaldehyde derivatives to form 2,2-difluoro-2H-chromenes .

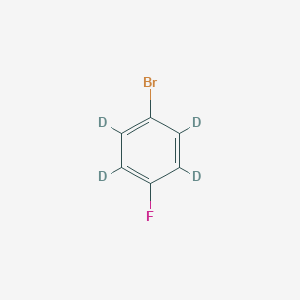

Molecular Structure Analysis

The molecular structure of chromene derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were established by X-ray diffraction, revealing the orientation of the phenyl ring and the chromene-pyrazole ring system .

Chemical Reactions Analysis

Chromene derivatives can undergo a variety of chemical reactions. They can participate in regioselective Friedel-Crafts reactions with heteroarenes to afford heteroaryl-chromene derivatives . They can also be involved in gold-catalyzed domino reactions to form furanones , and in Brønsted acid-catalyzed formal [3 + 3] annulations to yield chromenones . Furthermore, they can react in palladium-catalyzed cascade reactions to create hybrid structures of chromenone with imidazo[1,2-a]pyridine .

Physical and Chemical Properties Analysis

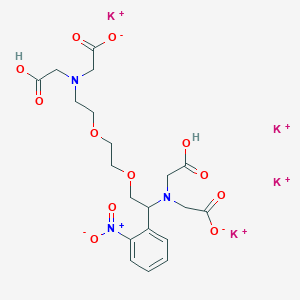

The physical and chemical properties of chromene derivatives can be influenced by their molecular structure. The kinetics and thermodynamics of their reactions can be studied using computational and experimental methods, such as stopped-flow and UV-vis spectrophotometry, to determine activation energies and other parameters . The reactivity of bromo-chromenes can be explored by converting them to lithio derivatives, which provides access to a wide range of substituted chromenes .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

3-Bromo-2-chromenone serves as a key intermediate in the synthesis of diverse chromenone derivatives, which are of significant interest due to their wide range of biological activities. For instance, it has been used in the synthesis of 3-CF2-containing chromones through a visible-light-induced radical cascade reaction, highlighting its utility in introducing fluorine-containing functional groups to chromones (Huang Gao et al., 2017). Furthermore, 3-Bromo-2-chromenone is employed in N-heterocyclic carbene-catalyzed [3 + 3] annulation processes to construct chromeno[2,3-b]pyridinones, showcasing its versatility in forming complex heterocyclic structures (Pengrui Jiang et al., 2021).

Material Science Applications

In material science, 3-Bromo-2-chromenone derivatives have been synthesized and characterized for their potential applications in electronics and photonics. For instance, the synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate have provided insights into the thermodynamics and kinetics of chromene derivatives, which are important for the development of novel materials with specific electronic properties (Osman Asheri et al., 2016).

Propiedades

IUPAC Name |

3-bromochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCTYFCCOGXULA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359561 |

Source

|

| Record name | 3-Bromo-2-chromenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chromenone | |

CAS RN |

939-18-4 |

Source

|

| Record name | 3-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chromenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)

![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)

![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)

![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)